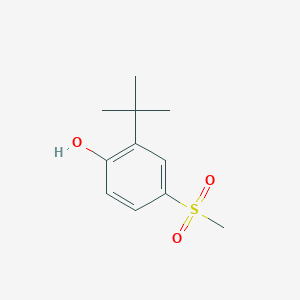
2-(Tert-butyl)-4-(methylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-(methylsulfonyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(methylsulfonyl)phenol typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-(Tert-butyl)-4-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the tert-butyl and methylsulfonyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Lacks the methylsulfonyl group, making it less polar.
4-tert-Butylphenol: Lacks both the methylsulfonyl and additional methyl groups, resulting in different reactivity and applications.
2-tert-Butylphenol: Similar structure but without the methylsulfonyl group, affecting its chemical properties and uses.
Uniqueness
2-(Tert-butyl)-4-(methylsulfonyl)phenol is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer distinct chemical properties such as increased steric hindrance and polarity. These features make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16O3S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-tert-butyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-7-8(15(4,13)14)5-6-10(9)12/h5-7,12H,1-4H3 |
InChI Key |
XZHMMCVBSPHHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















